1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can further enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol
- 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol
- 2-[2-(Trifluoromethyl)phenyl]ethane-1-thiol
Comparison: 1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable target for research and development .
Properties
CAS No. |
1039320-19-8 |
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Molecular Formula |
C9H9F3S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3 |
InChI Key |
CWZONIITBLYJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)S |
Origin of Product |
United States |
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